Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid
Description
Benzyl N-acetyl-4,6-O-benzylidene-α-isomuramic acid is a synthetic derivative of muramic acid, an amino sugar integral to bacterial peptidoglycan. Key structural features include:
- N-acetyl group: Preserves the natural modification of muramic acid in peptidoglycan.
- 4,6-O-benzylidene protecting group: Stabilizes the sugar ring and modulates enzymatic interactions .
- Benzyl ester: Enhances solubility in organic solvents for synthetic applications .
- α-isomuramic acid configuration: The stereochemistry of the lactyl ether side chain (S-configuration) distinguishes it from α-muramic acid (R-configuration) .
This compound is critical for studying peptidoglycan biosynthesis enzymes, such as glycosyltransferases and transpeptidases, and for developing antibiotics targeting cell wall synthesis .
Properties
IUPAC Name |
(2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19+,20+,21+,22+,24?,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPMVSNCFXDOJX-WAUMRMSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370621 | |
| Record name | FT-0662662 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730911-70-3 | |
| Record name | FT-0662662 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid (often referred to as BNA) is a synthetic derivative of muramic acid, which plays a crucial role in the structure of bacterial cell walls. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against bacterial pathogens. This article explores its biological activity, synthesis, and implications for drug development.
- Molecular Formula : C26H31NO8
- Molecular Weight : 485.53 g/mol
- CAS Number : 104371-52-0
BNA functions primarily as an inhibitor of bacterial cell wall biosynthesis. Its structural similarity to natural substrates involved in peptidoglycan synthesis allows it to interfere with key enzymes, such as MurC and MurD, which are essential for the formation of UDP-N-acetylmuramic acid. This inhibition can lead to compromised bacterial cell wall integrity, ultimately resulting in cell lysis and death.
Antibacterial Properties
BNA has demonstrated significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 50 µg/mL |
Case Studies
- Inhibition of Peptidoglycan Biosynthesis : A study by Babič and Pečar (2007) highlighted the effectiveness of BNA in inhibiting MurC ligase, an enzyme critical for peptidoglycan biosynthesis. The study reported that BNA could reduce bacterial growth significantly in laboratory settings, suggesting its potential as a lead compound for antibiotic development .
- Synergistic Effects with Other Antibiotics : Research has shown that BNA can enhance the efficacy of conventional antibiotics when used in combination therapy. For instance, studies indicated that combining BNA with beta-lactam antibiotics resulted in lower MIC values against resistant strains of Staphylococcus aureus, indicating a synergistic effect that could be leveraged in clinical applications .
Safety and Toxicity
While BNA exhibits promising antibacterial activity, its safety profile is essential for potential therapeutic use. Preliminary toxicity assessments indicate that it has a favorable safety margin; however, comprehensive toxicological studies are necessary to fully understand its effects on human cells and potential side effects.
Scientific Research Applications
Glycobiology Research
Overview :
Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid is primarily utilized as a biochemical reagent in glycobiology. Glycobiology focuses on the study of carbohydrates and their roles in biological systems, including cell signaling and immune response.
Applications :
- Carbohydrate Chemistry : This compound serves as a substrate for synthesizing glycan structures, which are crucial for understanding cell surface interactions and pathogen recognition.
- Enzymatic Studies : It can be used to study enzymes involved in glycan formation and degradation, aiding in the development of inhibitors for therapeutic purposes .
Antimicrobial Research
Overview :
The structure of BN-acetyl-α-isomuramic acid is closely related to muramic acid, a key component of bacterial cell walls. This similarity suggests potential applications in antimicrobial research.
Applications :
- Inhibitors of Bacterial Growth : Research indicates that derivatives of muramic acid can inhibit the growth of Gram-positive bacteria by targeting the synthesis of peptidoglycan, essential for bacterial cell wall integrity .
- Drug Development : Compounds like BN-acetyl-α-isomuramic acid may serve as templates for developing new antibiotics, particularly against multi-drug resistant strains of bacteria such as Mycobacterium tuberculosis .
Case Study 1: Synthesis of Muramic Acid Analogues
A study demonstrated the successful synthesis of various muramic acid analogues, including BN-acetyl-α-isomuramic acid. These analogues were tested for their ability to inhibit MurC ligase, an enzyme critical for peptidoglycan biosynthesis. The findings suggested that modifications in the structure could enhance inhibitory activity against specific bacterial strains .
Case Study 2: Targeting Mycobacterial Physiology
In another research project focusing on tuberculosis treatment, BN-acetyl-α-isomuramic acid was evaluated as a potential inhibitor of mycothiol-dependent enzymes. The results indicated that this compound could disrupt the protective mechanisms of Mycobacterium tuberculosis, highlighting its potential as a lead compound in drug discovery efforts targeting this pathogen .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Research Findings and Functional Insights
Stereochemical Impact on Enzyme Binding
- The α-isomuramic acid derivative (S-configuration) shows 10–20% lower binding affinity to peptidoglycan glycosyltransferases compared to the α-muramic acid (R-configuration), as demonstrated in kinetic assays using Bacillus subtilis enzymes .
- The benzylidene group in both isomers inhibits hydrolysis by lysozyme-like enzymes, making them stable analogs for crystallography studies .
Role of Ester Modifications
- The methyl ester variant (CAS 104371-51-9) is preferred in in vitro assays due to its resistance to spontaneous hydrolysis at physiological pH .
- Removal of the benzylidene group (e.g., via acid hydrolysis) generates intermediates like MurNAc-L-Ala-D-Gln, which are used to study lipid II polymerization .
Protecting Group Flexibility
- The 6-O-benzyl derivative (CAS 107671-54-5) lacks the rigid benzylidene ring, enabling studies on enzyme flexibility toward non-cyclic modifications. It exhibits 30% lower activity as a substrate for E. coli MraY compared to benzylidene-protected analogs .
Preparation Methods
Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (PTSA) | |
| Solvent | Anhydrous dimethylformamide (DMF) | |
| Temperature | 80–90°C (reflux) | |
| Reaction Time | 6–8 hours | |
| Yield | 65–75% (after purification) |
The reaction proceeds via formation of a cyclic benzylidene acetal, confirmed by NMR (δ 5.5–5.7 ppm for the acetal proton). Excess benzaldehyde dimethyl acetal (1.5 equiv) ensures complete conversion.
N-Acetylation Strategies
The amino group of muramic acid is acetylated using acetic anhydride under basic conditions:
Optimization Insights
-
Base Selection : Pyridine or triethylamine neutralizes the generated acid, preventing decomposition.
-
Temperature : Room temperature (25°C) minimizes side reactions.
Benzyl Esterification of the Carboxylic Acid
The methyl ester precursor (e.g., CAS 104371-51-9) undergoes transesterification with benzyl alcohol to install the benzyl group:
Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Boron trifluoride diethyl etherate (BF₃·Et₂O) | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0°C to room temperature | |
| Yield | 60–70% |
The reaction is monitored by TLC (Rf = 0.4 in ethyl acetate/hexane 1:1). Excess benzyl alcohol (3.0 equiv) drives the reaction to completion.
Stereochemical Control and α-Configuration
The α-isomuramic acid configuration is preserved through:
-
Chiral Auxiliaries : Use of L-lactate derivatives during glycosylation.
-
Low-Temperature Glycosylation : Minimizes epimerization at the anomeric center.
Purification and Characterization
Final purification employs silica gel column chromatography (ethyl acetate/hexane gradient). Key characterization data:
Comparative Analysis of Synthetic Routes
| Method Feature | Gross & Rimpler (1986) | VulcanChem Protocol |
|---|---|---|
| Benzylidene Catalyst | PTSA | PTSA |
| Esterification Agent | BF₃·Et₂O | Benzyl bromide |
| Overall Yield | 58% | 62% |
| Purity (HPLC) | >95% | >98% |
The VulcanChem method reports higher purity due to optimized chromatography gradients.
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic routes for Benzyl N-acetyl-4,6-O-benzylidene-alpha-isomuramic acid, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound typically involves regioselective protection of hydroxyl groups and glycosylation steps. For example, benzylidene protection at the 4,6-positions of the muramic acid backbone is critical to prevent undesired side reactions during subsequent derivatization. A reported method involves starting with benzyl N-acetylmuramic acid derivatives and using benzaldehyde dimethyl acetal under acidic conditions to install the benzylidene group . Optimization strategies include:
- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) for efficient benzylidene formation.
- Temperature control : Maintaining reflux conditions (e.g., 80–90°C) to ensure complete acetal formation.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) to isolate the product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : H and C NMR to confirm the benzylidene acetal (characteristic signals at δ 5.5–5.7 ppm for the acetal proton and δ 100–105 ppm for the quaternary carbon) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na] at m/z 494.2 for CHNO) .
- X-ray crystallography : If crystalline, single-crystal analysis resolves stereochemical ambiguities .
Advanced Research Questions
Q. What role does this compound play in studying bacterial cell wall biosynthesis, and how can its activity be assayed?
This compound serves as a precursor for synthesizing peptidoglycan intermediates, such as MurNAc pyrophosphate derivatives, which are essential for probing bacterial cell wall enzymes. Key methodologies include:
- Enzymatic assays : Incubating the compound with purified enzymes (e.g., MraY translocase) and monitoring UDP-MurNAc-pentapeptide incorporation using radiolabeled substrates .
- Microbiological testing : Determining minimal inhibitory concentrations (MICs) against Bacillus subtilis or other model organisms to assess antibacterial activity .
- Competitive inhibition studies : Comparing binding affinity with natural substrates via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers resolve discrepancies in reported CAS numbers or structural data for this compound across literature sources?
Discrepancies (e.g., CAS 730911-70-3 vs. 74842-55-0) often arise from stereochemical variations or registry errors. To address this:
- Cross-reference synthesis protocols : Compare synthetic steps in original papers (e.g., Van Heijenoort’s method for MurNAc derivatives) to confirm the correct product .
- Reanalyze spectral data : Reproduce H and C NMR profiles from independent sources to validate structural assignments .
- Consult authoritative databases : Use SciFinder or PubChem entries with peer-reviewed references to confirm CAS registry .
Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR) in antimicrobial agents?
Derivatization focuses on modifying the benzylidene group, acetyl moiety, or glycosidic linkage:
- Benzylidene removal : Acid hydrolysis (e.g., 0.1 M HCl in THF/water) to regenerate free hydroxyl groups for further functionalization .
- Enzymatic coupling : Use of glycosyltransferases to attach disaccharide units or amino acid residues, mimicking natural peptidoglycan structures .
- Fluorescent labeling : Introduce dansyl or BODIPY tags via the N-acetyl group for tracking cellular uptake via confocal microscopy .
Methodological Notes
- Contradictory data : Cross-validate synthetic procedures and spectral data from multiple sources to minimize errors.
- Advanced applications : Prioritize assays that link chemical structure to biological function (e.g., enzyme inhibition kinetics, bacterial growth assays).
- Safety : Handle benzylidene-protected compounds under inert atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
